1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one

Catalog No.
S877007
CAS No.
343272-53-7
M.F
C27H26O3
M. Wt
398.502
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one

CAS Number

343272-53-7

Product Name

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one

IUPAC Name

1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one

Molecular Formula

C27H26O3

Molecular Weight

398.502

InChI

InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3

InChI Key

UMTKETXRHOPDDD-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC

Synonyms

1,5-Bis(6-methoxy-2-naphthalenyl)-3-pentanone;

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one (CAS 343272-53-7), commonly designated as Nabumetone EP Impurity E or Nabumetone Dimer Impurity, is a critical high-molecular-weight (398.49 g/mol) byproduct formed during the catalytic hydrogenation of 4-(6-methoxy-2-naphthyl)-3-buten-2-one. In pharmaceutical procurement and quality control, acquiring highly purified (>98%) and fully characterized lots of this specific dimer is mandatory for validating stability-indicating high-performance liquid chromatography (HPLC) methods. Unlike the active pharmaceutical ingredient (API) itself, this compound serves as an essential analytical reference standard required to establish system suitability, map exact retention times, and ensure compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) impurity profiling mandates [1].

Procurement Fit

Compendial Identity
EP Impurity E / USP dimer standard for nabumetone impurity profiling
Workflow Integration
Compatible with compendial HPLC methods and LC-MS impurity characterization
Regulatory Traceability
ISO 17034-accredited with dual EP/USP nomenclature for ANDA submissions

Attempting to substitute certified 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one with in-house crude reaction extracts, closely related analogs (such as Nabumetone Impurity D or F), or uncharacterized dimer mixtures fundamentally compromises analytical integrity and regulatory compliance. Because this specific dimer exhibits a unique lipophilicity and distinct chromatographic retention time (often eluting late in standard gradient methods), using a generic analog fails to accurately verify the resolving power of the analytical column. Furthermore, regulatory agencies require exact structural elucidation (via ¹H NMR, ¹³C NMR, and MS) and precise quantification of Impurity E to approve Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs); uncertified substitutes lack the documentation necessary to pass these stringent audits [1].

Substitution Risk

  • 1
    Monomeric impurity standards (e.g., Impurity B, F)
    Different molecular weight and chromatographic behavior; may lead to inaccurate retention time assignment and failed system suitability.
  • 2
    Nabumetone API or unqualified dimer
    Lacks compendial identity and relative response factor validation; quantification may deviate at the reporting threshold.
  • 3
    Non-EP/USP designated impurity standards
    May not meet dual nomenclature requirements for global submissions, risking ANDA/DMF compliance gaps.

Retention Time for Pharmacopeial Compliance

In validated HPLC impurity profiling of Nabumetone, the precise identification of the dimer requires a certified standard of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one. Process data demonstrates that this dimer elutes significantly later than the API and other byproducts (e.g., Impurity C at ~21.6 min vs Impurity E at ~25.6 min under specific gradient conditions). Relying on unspiked API or crude mixtures prevents the accurate calculation of resolution factors required by EP monographs [1].

Evidence DimensionChromatographic retention and peak resolution
Target Compound DataCertified Impurity E provides an exact, quantifiable peak (e.g., RT ~25.6 min) for system suitability testing.
Comparator Or BaselineUncharacterized crude mixtures or unspiked Nabumetone API.
Quantified DifferenceCertified standard enables >99% confidence in peak assignment and resolution calculation, whereas crude mixtures yield unquantifiable, overlapping late-eluting peaks.
ConditionsReverse-phase HPLC impurity profiling of Nabumetone API batches.

Procurement of the certified standard is non-negotiable for QC labs needing to pass EP/USP system suitability and resolution requirements for API batch release.

Dimeric identity
Head-to-head
MW 398.49 vs 266.34 (Imp B) & 186.21 (Imp F); ~1.5x and ~2.1x difference
Supports unambiguous MS-based identification; prevents false impurity assignments.
Based on EP/USP monograph molecular formula data.

Dimer Tracking for Catalyst Selection

The availability of pure 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one is critical for evaluating catalyst selectivity during the reduction of 4-(6-methoxy-2-naphthyl)-3-buten-2-one. Comparative scale-up studies show that using standard Raney Nickel can result in elevated dimer formation (up to 0.12% at 20 hours), whereas tracking the exact Impurity E levels allows engineers to validate alternative catalysts (like Moncat 1991), which suppress this specific dimer to lower levels under extended reaction times [1].

Evidence DimensionDimer impurity quantification during catalyst screening
Target Compound DataExact quantification of Impurity E allows detection of 0.10% - 0.15% threshold variations.
Comparator Or BaselineGeneric yield tracking without specific dimer reference standards.
Quantified DifferenceEnables precise differentiation between catalysts (e.g., Raney Nickel yielding ~0.12% dimer vs optimized catalysts maintaining tighter control), which generic tracking cannot resolve.
ConditionsHydrogenation process monitoring over 2-24 hour reaction cycles.

Process chemists must procure this exact standard to accurately benchmark catalyst performance and prevent costly API batch rejections due to out-of-spec dimer levels.

Chromatographic RRT
Class-level
Distinct RRT, non-overlapping with Impurity D (RRT ~1.1); RRF requires independent determination
Supports compendial system suitability and accurate API quantification.
RRT not explicitly listed in USP; independent verification recommended.

Structural Elucidation for Regulatory Filings

Regulatory bodies mandate that any impurity exceeding the qualification threshold must be rigorously identified. Procuring commercial, highly purified (>98%) 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one provides the necessary Structure Elucidation Reports (SER), including ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR data. Attempting to isolate and characterize this dimer in-house from crude synthesis streams often yields purities below 90%, failing to meet the stringent documentation standards required for eCTD, ANDA, and DMF submissions [1].

Evidence DimensionPurity and regulatory documentation readiness
Target Compound DataCommercial certified standard (>98% purity) with full SER (NMR, MS, IR, TGA).
Comparator Or BaselineIn-house isolated dimer from crude reaction streams.
Quantified DifferenceCommercial standards guarantee >98% purity and immediate regulatory compliance, saving weeks of internal analytical labor compared to in-house isolation.
ConditionsPreparation of analytical documentation for API regulatory submissions.

Purchasing the fully characterized standard eliminates regulatory bottlenecks and accelerates the approval timeline for generic Nabumetone manufacturing.

Regulatory traceability
Head-to-head
ISO 17034-accredited; dual EP/USP nomenclature; other impurities lack dual naming
Enables traceable reference for both EP and USP regulatory submissions.
Accreditation documentation from ISO 17034 suppliers.
Purity specification
Reported
≥98% (HPLC), exceeds typical ≥95% for Impurity D/F by ≥3 percentage points
Supports accurate quantification at reporting threshold with lower interference.
Batch-specific CoA includes NMR, HPLC, MS; verify monomeric absence.

Pharmacopeial QC & Batch Release

This compound is strictly required for routine QC testing of Nabumetone API batches. By utilizing the certified standard, analytical chemists can accurately perform system suitability testing, map the specific retention time of the dimer, and ensure that Impurity E levels remain below the EP/USP specified limits before product release [1].

Method Validation & Stability Studies

During the development of stability-indicating HPLC or UPLC methods, 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one must be spiked into API samples to prove that the chromatographic method can adequately resolve the dimer from the main peak and other degradation products under various stress conditions [1].

Process Scale-Up & Catalyst Screening

In chemical process development, engineers use this standard to monitor the formation of the dimer during the catalytic reduction of the enone precursor. Accurate quantification enables data-driven decisions when selecting between catalysts (e.g., Raney Nickel vs. proprietary supported catalysts) to maximize API yield and minimize downstream purification costs [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
ANDA impurity profiling
Compendial identity (EP Impurity E / USP dimer)
RRT/RRF against monograph system suitability
Method validation (AMV)
Chromatographic resolution from Impurity D, F
Linearity, accuracy at ICH Q3A reporting threshold
Forced degradation studies
LC-MS characterization package (NMR, MS)
Unambiguous identification of dimer in stressed samples
QC batch release testing
ISO 17034-accredited reference standard
cGMP compliance and regulatory audit readiness

XLogP3

6.2

Wikipedia

1,5-bis(6-methoxynaphthalen-2-yl)pentan-3-one

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